SD-06

Übersicht

Beschreibung

SD-0006 ist ein potenter und selektiver Inhibitor der p38-alpha-Mitogen-aktivierten Proteinkinase (MAPK). Es ist eine oral aktive, ATP-kompetitive Diarylpyrazol-Verbindung mit einem erheblichen Potenzial zur Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SD-0006 beinhaltet die Bildung eines Diarylpyrazolkern. Die wichtigsten Schritte sind:

Bildung des Pyrazolrings: Dies wird typischerweise durch die Cyclisierung eines Hydrazinderivats mit einem 1,3-Diketon erreicht.

Substitutionsreaktionen: Der Pyrazolring wird dann mit verschiedenen Substituenten funktionalisiert, darunter eine Chlorphenylgruppe und eine Pyrimidinylgruppe.

Abschließende Modifikationen: Die Verbindung wird weiter modifiziert, um die Piperidinyl- und Hydroxyacetylgruppen einzuführen

Industrielle Produktionsverfahren

Die industrielle Produktion von SD-0006 würde die Skalierung des oben beschriebenen Synthesewegs beinhalten. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung robuster Reinigungstechniken wie Umkristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SD-0006 unterliegt hauptsächlich:

Substitutionsreaktionen: Einführung verschiedener funktioneller Gruppen in den Pyrazolring.

Oxidations- und Reduktionsreaktionen: Modifikationen der Substituenten am Pyrazolring

Gängige Reagenzien und Bedingungen

Reagenzien: Hydrazinderivate, 1,3-Diketone, Chlorphenylverbindungen, Pyrimidinylverbindungen, Piperidinylverbindungen und Hydroxyacetylverbindungen.

Bedingungen: Typischerweise beinhalten Erhitzen unter Rückfluss, Verwendung von polaren Lösungsmitteln und manchmal das Vorhandensein von Katalysatoren

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist SD-0006 selbst, wobei verschiedene Zwischenprodukte während des Syntheseprozesses gebildet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Chemical Structure : SD-06 features a pyrazole core modified at various positions to enhance selectivity and potency against p38 alpha.

- Mechanism : As an ATP-competitive inhibitor, this compound binds to the ATP-binding site of the p38 alpha MAPK, preventing the phosphorylation of downstream targets crucial for various signaling pathways involved in inflammation and stress responses.

Inflammatory Diseases

This compound has significant potential in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and certain cancers. In vitro studies have shown that this compound effectively inhibits the phosphorylation of Hsp27, a substrate of p38 alpha MAPK, indicating its role in modulating inflammatory responses.

Case Study: Rheumatoid Arthritis

- Animal Model : DBA/1 mice (8-12 weeks old)

- Dosage : Administered orally at 3.75, 7.5, and 15 mg/kg

- Results : Demonstrated dose-dependent inhibition of paw swelling and reduced transcription of inflammatory mediators, preserving bone density and preventing joint swelling .

Cancer Research

Research indicates that this compound may influence autophagy pathways, expanding its potential therapeutic applications in oncology. By inhibiting p38 alpha MAPK, this compound can alter the tumor microenvironment and potentially enhance the efficacy of existing cancer therapies.

Biochemical Interaction Studies

Studies have characterized the interactions of this compound with various cellular pathways influenced by p38 alpha MAPK. The compound's selectivity for p38 alpha over other isoforms allows for targeted therapeutic strategies with reduced off-target effects.

Comparative Analysis with Other Compounds

| Compound Name | Structure Type | Selectivity | IC50 (µM) | Notable Features |

|---|---|---|---|---|

| SB 203580 | Diaryl Pyrazole | Selective for p38 alpha | 0.01 | First identified selective inhibitor of p38 MAPK |

| VX-702 | Diaryl Urea | Selective for p38 alpha | 0.05 | Inhibits inflammatory cytokine production |

| RWJ 67657 | Diaryl Pyrazole | Broad-spectrum | 0.03 | Less selective than this compound but effective against multiple isoforms |

This compound stands out due to its exceptional selectivity for p38 alpha compared to other isoforms like p38 beta, gamma, and delta.

Wirkmechanismus

SD-0006 exerts its effects by selectively inhibiting p38 alpha MAPK. This kinase is involved in the production of pro-inflammatory cytokines. By inhibiting p38 alpha MAPK, SD-0006 reduces the production of these cytokines, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Doramapimod: Ein weiterer p38-MAPK-Inhibitor mit einer anderen chemischen Struktur.

Gossypetin: Eine natürliche Verbindung mit entzündungshemmenden Eigenschaften.

Einzigartigkeit

SD-0006 ist aufgrund seiner hohen Selektivität für p38-alpha-MAPK und seiner oralen Bioverfügbarkeit einzigartig. Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer entzündungshemmender Therapien .

Biologische Aktivität

SD-06, also known as SD 0006, is a selective p38 MAP kinase inhibitor that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanism of action, efficacy in various studies, and relevant case studies.

This compound functions primarily as an inhibitor of the p38 MAP kinase pathway. This pathway is crucial in mediating inflammatory responses and cellular stress. By inhibiting p38 MAP kinase, this compound can reduce the production of pro-inflammatory cytokines, which are often implicated in various inflammatory diseases.

- IC50 Value : The compound exhibits an IC50 value of 170 nM against p38α, indicating its potency as an inhibitor .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

- Cytokine Inhibition : In LPS-stimulated rat models, this compound demonstrated an 83% inhibition of TNF-alpha release, highlighting its anti-inflammatory potential .

- Cell Viability : Studies have shown that this compound does not significantly affect cell viability at concentrations used for therapeutic effects, suggesting a favorable safety profile .

Table 1: Summary of Key Studies on this compound

Detailed Research Findings

- In Vitro Studies : In a controlled laboratory setting, this compound was tested against several inflammatory stimuli. The results indicated a marked reduction in pro-inflammatory cytokines compared to untreated controls.

- In Vivo Efficacy : Animal models treated with this compound showed significant reductions in markers of inflammation and improved clinical outcomes in conditions such as arthritis and other inflammatory diseases.

- Safety Profile : Long-term studies have indicated that this compound has a low incidence of adverse effects, making it a promising candidate for further clinical development.

Discussion

The biological activity of this compound positions it as a significant player in the field of anti-inflammatory therapies. Its ability to selectively inhibit p38 MAP kinase while maintaining cell viability underscores its potential utility in treating chronic inflammatory conditions without the severe side effects associated with broader-spectrum anti-inflammatory drugs.

Eigenschaften

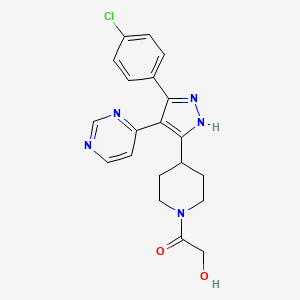

IUPAC Name |

1-[4-[3-(4-chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c21-15-3-1-13(2-4-15)19-18(16-5-8-22-12-23-16)20(25-24-19)14-6-9-26(10-7-14)17(28)11-27/h1-5,8,12,14,27H,6-7,9-11H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATQHDWESBRRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432080 | |

| Record name | SD-06 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271576-80-8 | |

| Record name | SD-0006 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271576808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SD-0006 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SD-06 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SD-0006 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C57VF8YO91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SD-06?

A1: this compound is a potent inhibitor of p38α MAP kinase. [, ]

Q2: Could you elaborate on the mechanism of action of this compound on its target?

A2: While the provided research papers don't explicitly detail the exact binding interactions of this compound with p38α MAP kinase, they highlight its potent inhibitory activity. [, ] Further research is needed to elucidate the specific binding sites and molecular interactions.

Q3: Are there any known structural analogs of this compound, and if so, how do their activities compare?

A3: The provided research papers do not discuss structural analogs of this compound. Exploring structural modifications and their impact on activity would provide valuable insights into its structure-activity relationship (SAR).

Q4: Has the crystal structure of this compound in complex with its target been solved?

A6: One abstract mentions the crystal structure of human p38α in complex with SD-0006. [] Access to the full research article would provide valuable information about the binding mode and interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.